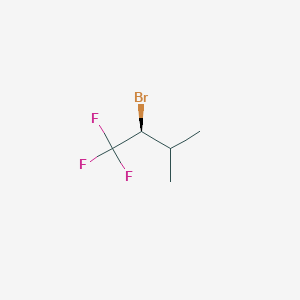

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromo-1,1,1-trifluoro-3-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPGBRVDWFPISZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717823 | |

| Record name | (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349699-64-4 | |

| Record name | (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for S 2 Bromo 1,1,1 Trifluoro 3 Methyl Butane

Enantioselective Bromination Approaches for Trifluoro-3-methyl-butane Precursors

A primary strategy for the synthesis of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane involves the enantioselective bromination of a suitable prochiral precursor, such as 1,1,1-trifluoro-3-methyl-butane. This requires the development of catalytic systems that can differentiate between the two enantiotopic C-H bonds at the C2 position.

Catalytic Asymmetric Bromination Techniques

The direct catalytic asymmetric C(sp³)–H bromination of unactivated alkanes remains a formidable challenge in synthetic chemistry. However, significant progress has been made in the enantioselective halogenation of more activated substrates, which provides a conceptual framework for future developments. For instance, organocatalysis has emerged as a powerful tool for the enantioselective α-bromination of aldehydes and ketones. rsc.orgnih.gov Chiral aminocatalysts, such as C2-symmetric diphenylpyrrolidine derivatives, have been shown to facilitate the α-bromination of aldehydes with high enantioselectivity (up to 96% ee). nih.gov Similarly, chiral imidazolidinones have been employed for the α-bromination of ketones, achieving up to 94% ee. nih.gov These reactions typically proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source like N-bromosuccinimide (NBS). While these methods are not directly applicable to the unactivated C-H bonds of a trifluoro-3-methyl-butane precursor, they highlight the potential of chiral organic catalysts to control the stereochemistry of bromination reactions.

Transition metal catalysis also offers promising avenues for enantioselective C-H functionalization. mdpi.com Chiral ligands, such as those derived from BINOL, have been successfully used in palladium-catalyzed enantioselective C(sp³)–H arylation. mdpi.com The development of chiral catalysts for the direct enantioselective C-H bromination of alkanes is an active area of research.

Another approach involves the use of bifunctional catalysts. A novel bifunctional catalyst derived from BINOL has been developed for highly enantioselective bromolactonizations of unsaturated acids. nih.gov This catalyst demonstrates the principle of using a chiral scaffold to control the stereochemical outcome of a bromination reaction. While this specific application is for an intramolecular cyclization, the catalyst design could potentially be adapted for intermolecular C-H bromination.

| Catalyst Type | Substrate | Brominating Agent | Enantioselectivity (ee) |

| C2-symmetric diphenylpyrrolidine | Aldehydes | NBS | Up to 96% |

| C2-symmetric imidazolidine | Ketones | NBS | Up to 94% |

| Bifunctional BINOL-derived catalyst | Unsaturated acids | TBCO | High |

Diastereoselective Synthetic Pathways to Brominated Trifluorinated Butanes

For instance, a substrate containing a chiral auxiliary attached near the target C-H bond could direct the approach of the brominating agent. After the diastereoselective bromination, the auxiliary would be cleaved to yield the enantiomerically enriched product. The development of such a pathway would require the synthesis of a suitable chiral precursor derived from 1,1,1-trifluoro-3-methyl-butane.

Stereocontrolled Construction of the Trifluoromethyl Moiety within 2-Bromo-3-methyl-butane Frameworks

An alternative synthetic direction involves introducing the trifluoromethyl group stereoselectively onto a chiral 2-bromo-3-methyl-butane framework. This approach is challenging due to the difficulty of performing nucleophilic trifluoromethylation on a secondary carbon bearing a bromine atom.

Recent advances in biocatalysis offer a potential solution. An enzymatic platform for the highly enantioselective carbene B-H bond insertion has been developed to produce versatile α-trifluoromethylated (α-CF₃) organoborons. nih.govnih.gov This method utilizes a cytochrome c from Rhodothermus marinus and can accept a broad range of trifluorodiazo alkanes to deliver chiral α-CF₃ organoborons with high enantiomeric ratios. nih.govnih.gov These organoboron compounds are versatile synthetic intermediates that can be converted to a range of CF₃-containing molecules. nih.gov A hypothetical route could involve the synthesis of a suitable borane (B79455) precursor from a chiral 2-bromo-3-methyl-butane derivative, followed by this enzymatic trifluoromethylation.

Strategies for Chiral Resolution and Enantiomeric Enrichment of 2-Bromo-1,1,1-trifluoro-3-methyl-butane

Given the challenges in asymmetric synthesis, the resolution of a racemic mixture of 2-bromo-1,1,1-trifluoro-3-methyl-butane is a viable and often practical approach to obtain the desired (S)-enantiomer. Enzymatic kinetic resolution is a particularly powerful technique for this purpose. youtube.comnih.gov

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and esters. almacgroup.commdpi.com The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme. For example, a racemic mixture of a precursor alcohol to 2-bromo-1,1,1-trifluoro-3-methyl-butane could be subjected to lipase-catalyzed acylation. One enantiomer would be acylated at a much faster rate than the other, allowing for the separation of the unreacted alcohol (enriched in one enantiomer) from the acylated product (enriched in the other). The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate. youtube.com Lipases from Pseudomonas cepacia and Candida antarctica are commonly used for such resolutions. almacgroup.com

The efficiency of the resolution is often dependent on the choice of acylating agent and the solvent. The hydrolysis of racemic esters catalyzed by lipases is another common strategy. almacgroup.com This approach could be applied to an ester derivative of a precursor to the target molecule.

| Enzyme | Substrate Type | Reaction Type | Potential Outcome |

| Lipase (e.g., from Pseudomonas cepacia, Candida antarctica) | Racemic alcohol precursor | Enantioselective acylation | Separation of enantiomerically enriched alcohol and ester |

| Lipase | Racemic ester precursor | Enantioselective hydrolysis | Separation of enantiomerically enriched acid and unreacted ester |

Development of Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned.

The use of hazardous brominating agents like molecular bromine (Br₂) can be replaced with safer alternatives. N-bromosuccinimide (NBS) is a solid and easier to handle reagent. wordpress.com Another approach is the in situ generation of bromine from a bromide salt (e.g., HBr or KBr) and an oxidant like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂). nih.govnih.gov This avoids the handling and storage of bulk bromine. nih.gov The use of H₂O₂ as an oxidant is particularly attractive as its only byproduct is water. acs.org

Solvent choice is another critical aspect of green chemistry. The use of hazardous chlorinated solvents can be avoided by employing greener alternatives. Dihydropinene (DHP), a bio-based solvent, has been shown to be an effective medium for various organic reactions, including halogenations. sigmaaldrich.com Water is also an ideal green solvent, although its use may be limited by the solubility of the reactants. wordpress.com

Biocatalytic methods, as discussed in the context of chiral resolution and trifluoromethylation, are inherently green. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, are biodegradable, and can be highly selective, reducing the formation of byproducts. nih.govnih.gov The development of a chemoenzymatic route, combining a green chemical step with a highly selective enzymatic step, represents a promising and sustainable approach for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Safer Reagents | Use of NBS or in situ generation of bromine from HBr/H₂O₂. |

| Greener Solvents | Replacement of chlorinated solvents with bio-based solvents like DHP or water. |

| Catalysis | Development of highly efficient and recyclable organocatalysts or transition metal catalysts. |

| Biocatalysis | Employment of enzymes for kinetic resolution or stereoselective synthesis under mild conditions. |

Mechanistic Investigations into the Reactivity of S 2 Bromo 1,1,1 Trifluoro 3 Methyl Butane

Elimination Reactions for Olefin Formation from (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane

Elimination reactions, specifically dehydrobromination, compete with nucleophilic substitutions and lead to the formation of alkenes. These reactions can occur via E1 or E2 mechanisms. lumenlearning.compharmaguideline.com

The E2 mechanism is a concerted process that requires a strong base to abstract a proton from a carbon adjacent (beta) to the carbon bearing the leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the base. pharmaguideline.com The E1 mechanism, similar to SN1, involves the initial formation of a carbocation, followed by the removal of a beta-proton by a weak base. libretexts.org

For this compound, a secondary halide, both E1 and E2 pathways are possible. lumenlearning.com The use of a strong, non-nucleophilic, sterically hindered base such as potassium tert-butoxide would strongly favor the E2 pathway. libretexts.org Due to the destabilizing effect of the CF3 group on the carbocation, the E1 pathway is generally disfavored. The E2 reaction can potentially yield two different olefin products, 1,1,1-trifluoro-3-methylbut-2-ene (Zaitsev product) and 3,3,3-trifluoro-2-methylbut-1-ene (Hofmann product). The electron-withdrawing nature of the CF3 group increases the acidity of the proton on the same carbon, but there are no protons there. It also increases the acidity of the vicinal proton on the methyl-substituted carbon, which would favor the formation of the more substituted Zaitsev product.

Organometallic Transformations Utilizing this compound as a Precursor

The carbon-bromine bond in this compound allows for its use as a precursor in the formation of organometallic reagents, which are valuable intermediates for creating new carbon-carbon bonds.

The formation of a Grignard reagent involves the reaction of the alkyl halide with magnesium metal, typically in an ethereal solvent like THF or diethyl ether. orgsyn.org This reaction would convert this compound into the corresponding (S)-(1,1,1-trifluoro-3-methylbutan-2-yl)magnesium bromide. However, the synthesis of Grignard reagents from fluorinated compounds can sometimes be challenging. nih.gov

Once formed, this Grignard reagent would be a potent nucleophile and a strong base. nih.gov It could react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. For example, its reaction with an aldehyde would yield a secondary alcohol.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While standard Suzuki-Miyaura coupling reactions typically involve aryl or vinyl halides, advancements have extended the scope to include alkyl halides. libretexts.orgtcichemicals.com

Research on structurally similar compounds has shown that secondary trifluoromethylated alkyl bromides are effective substrates in palladium-catalyzed Heck-type reactions. nih.govnih.gov In a study by Fan et al., various secondary trifluoromethylated alkyl bromides were coupled with styrenes to produce trifluoromethylated allylic products. beilstein-journals.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates good functional group tolerance. The proposed mechanism involves the formation of a secondary trifluoromethylated alkyl radical via a single electron transfer (SET) from the palladium(0) catalyst. nih.govbeilstein-journals.org This radical then adds to the alkene, followed by β-hydride elimination to yield the final product. beilstein-journals.org

The table below shows results from a study on the palladium-catalyzed Heck-type reaction of various secondary trifluoromethylated alkyl bromides with styrene, which serves as a model for the expected reactivity of this compound under similar conditions. researchgate.net

| Entry | CF3-Alkyl Bromide Substrate | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 2-bromo-1,1,1-trifluorohexane | PdCl2(PPh3)2 / Xantphos | KOAc | 81 |

| 2 | 3-bromo-4,4,4-trifluoro-1-phenylbutane | PdCl2(PPh3)2 / Xantphos | KOAc | 75 |

| 3 | Ethyl 2-(1-bromo-2,2,2-trifluoroethyl)benzoate | PdCl2(PPh3)2 / Xantphos | KOAc | 72 |

| 4 | 2-bromo-1,1,1-trifluorooctane | PdCl2(PPh3)2 / Xantphos | KOAc | 78 |

Reaction conditions: Substrate (0.4 mmol), styrene (2.0 equiv), catalyst (5 mol%), ligand (7.5 mol%), base (2.0 equiv), in DCE at 80 °C for 16 h.

These findings suggest that this compound would be a viable substrate for similar palladium-catalyzed transformations, providing a pathway to complex fluorinated molecules.

Radical Reactions of 2-Bromo-1,1,1-trifluoro-3-methyl-butane Derivatives

The radical reactivity of 2-bromo-1,1,1-trifluoro-3-methyl-butane derivatives is centered around the generation of the 1,1,1-trifluoro-3-methyl-butan-2-yl radical. This radical can be formed through various initiation methods, including the use of radical initiators, photoredox catalysis, or transition metal catalysis. Once formed, this radical can participate in a variety of transformations, most notably addition to unsaturated systems.

A common method for generating analogous secondary trifluoromethylated alkyl radicals involves a catalyst-free decarboxylative strategy. In this approach, redox-active esters serve as radical precursors, which upon initiation, typically with blue LED irradiation, undergo a single-electron transfer (SET) process to generate an alkyl radical. This radical can then add to a radical acceptor. While not specifically detailing the title compound, a study on the reaction of redox-active esters with 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor provides a model for the generation and reactivity of such radicals, yielding a range of secondary trifluoromethylated alkyl bromides. organic-chemistry.org

Atom transfer radical addition (ATRA) represents a significant class of reactions for derivatives of 2-bromo-1,1,1-trifluoro-3-methyl-butane. In a typical ATRA mechanism, a transition metal catalyst, often based on copper or iridium, facilitates the homolytic cleavage of the C-Br bond to form the trifluoromethylated alkyl radical and a metal-halide species. rsc.org This radical then adds to an alkene, generating a new carbon-centered radical, which subsequently abstracts a bromine atom from the metal-halide complex to furnish the product and regenerate the active catalyst.

Photoredox catalysis has emerged as a mild and efficient method for initiating these radical reactions. For instance, a dual catalytic system employing an iridium photocatalyst and a copper catalyst has been shown to be effective for the addition of fluorinated alkyl bromides to alkenes. The iridium photocatalyst, upon excitation with visible light, generates the fluoroalkyl radical, while the copper complex promotes the subsequent carbon-bromine bond formation. rsc.org

The regioselectivity of the radical addition to alkenes is a crucial aspect of these reactions. The electrophilic nature of many fluorinated radicals influences their addition to electron-rich double bonds. The stability of the resulting radical intermediate also plays a significant role in determining the outcome of the reaction.

Table 1: Representative Radical Addition Reactions of a 2-Bromo-1,1,1-trifluoro-3-methyl-butane Derivative

| Entry | Alkene Substrate | Radical Precursor | Catalyst/Initiator | Product Structure |

| 1 | Styrene | 2-Bromo-1,1,1-trifluoro-3-methyl-butane derivative | Ir(ppy)₃ / CuBr | 1-Bromo-3-(1,1,1-trifluoro-3-methylbutan-2-yl)-1-phenylpropane derivative |

| 2 | 1-Octene | 2-Bromo-1,1,1-trifluoro-3-methyl-butane derivative | AIBN | 2-Bromo-1-(1,1,1-trifluoro-3-methylbutan-2-yl)octane derivative |

| 3 | Methyl Acrylate | 2-Bromo-1,1,1-trifluoro-3-methyl-butane derivative | [Cu(I)] catalyst | Methyl 2-bromo-4-(1,1,1-trifluoro-3-methylbutan-2-yl)butanoate derivative |

This table is illustrative and based on general reactivity patterns of similar compounds.

Enantioselective radical reactions are a frontier in this field. The development of chiral catalysts that can control the stereochemistry of the radical addition is of high interest. While the radical intermediate itself is often planar or rapidly inverting, a chiral environment provided by a catalyst can influence the facial selectivity of the addition to the alkene or the bromine atom transfer step, leading to an enantioenriched product.

Applications of S 2 Bromo 1,1,1 Trifluoro 3 Methyl Butane As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Trifluorinated Chiral Alcohols and Amines from (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane

This compound serves as a key starting material for the synthesis of trifluorinated chiral alcohols and amines. The carbon-bromine bond in this compound is susceptible to nucleophilic substitution, allowing for the introduction of hydroxyl and amino groups. These reactions typically proceed with inversion of configuration at the stereocenter, a hallmark of S(_N)2 reactions, thus allowing for the transfer of chirality from the starting material to the product.

The synthesis of chiral trifluorinated alcohols can be achieved by reacting this compound with a hydroxide (B78521) source or a protected hydroxylamine (B1172632) followed by reduction. The reaction conditions are crucial to ensure high yields and stereochemical fidelity. Similarly, chiral trifluorinated amines can be prepared through reactions with ammonia, primary or secondary amines, or their synthetic equivalents. The table below summarizes representative transformations.

| Nucleophile | Product | Reaction Type | Stereochemistry |

| Hydroxide (OH⁻) | (R)-1,1,1-trifluoro-3-methyl-butan-2-ol | S(_N)2 | Inversion |

| Ammonia (NH₃) | (R)-1,1,1-trifluoro-3-methyl-butan-2-amine | S(_N)2 | Inversion |

| Azide (N₃⁻) followed by reduction | (R)-1,1,1-trifluoro-3-methyl-butan-2-amine | S(_N)2 | Inversion |

This table presents plausible transformations based on general principles of nucleophilic substitution reactions of alkyl halides.

Incorporation of the 1,1,1-Trifluoro-3-methyl-butyl Moiety into Bioactive Scaffolds

The 1,1,1-trifluoro-3-methyl-butyl group, introduced via this compound, is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The chiral nature of this moiety can also lead to specific interactions with biological targets.

This building block can be incorporated into a wide range of bioactive scaffolds through various synthetic strategies. For instance, it can be used in the alkylation of phenols, thiols, and amines to introduce the fluorinated side chain. Furthermore, organometallic derivatives of this compound, such as Grignard or organocuprate reagents, can participate in cross-coupling reactions to form carbon-carbon bonds with various bioactive core structures. The selective fluorination of aliphatic regions of a molecule can lead to a decrease in the logarithm of the partition coefficient (Log P), which can improve a compound's pharmacokinetic profile by increasing hydrophilicity.

Role in the Construction of Stereodefined Fluorine-Containing Heterocycles

Fluorine-containing heterocycles are prevalent in many pharmaceuticals and agrochemicals. This compound provides a valuable tool for the synthesis of such compounds with a defined stereochemistry. The bromo-trifluoromethylated fragment can be incorporated into a heterocyclic ring system through various cyclization strategies.

For example, the bromine atom can serve as a leaving group in intramolecular nucleophilic substitution reactions to form cyclic ethers, amines, or sulfides. Alternatively, the entire 1,1,1-trifluoro-3-methyl-butyl moiety can be attached to a pre-existing heterocycle. The development of synthetic methods to access trifluoromethylated heterocycles is an active area of research, as these compounds often exhibit unique biological activities.

Asymmetric Synthesis of Pharmaceuticals and Agrochemicals Precursors Utilizing this compound

The asymmetric synthesis of precursors for pharmaceuticals and agrochemicals is a critical endeavor in the chemical industry. This compound, with its pre-defined stereocenter, is an attractive starting material for the synthesis of enantiomerically pure drug and agrochemical candidates.

By leveraging the reactivity of the carbon-bromine bond, chemists can introduce a variety of functional groups with a high degree of stereocontrol. This allows for the efficient construction of complex chiral molecules that can interact with biological systems in a specific manner. The use of such chiral building blocks can significantly streamline the synthesis of target molecules and avoid the need for costly and often inefficient chiral resolution steps later in the synthetic sequence. The incorporation of fluorine is a common strategy in the design of modern drugs and agrochemicals to enhance their efficacy and metabolic stability.

Exploration of this compound in Advanced Materials Science Applications

The unique properties imparted by fluorine atoms make fluorinated compounds valuable in materials science. This compound can be used as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. These materials can exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.

The chirality of the building block can also be exploited to create polymers with specific helical structures or other forms of supramolecular organization. Such materials may find applications in areas like chiral chromatography, nonlinear optics, and as components in liquid crystal displays. The introduction of the trifluoromethyl group can also influence the electronic properties of materials, making them potentially useful in the development of new electronic devices.

Advanced Spectroscopic and Chiroptical Characterization Methodologies for S 2 Bromo 1,1,1 Trifluoro 3 Methyl Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane, specific NMR methods are invaluable for confirming its constitution and stereochemistry.

The presence of a trifluoromethyl (CF₃) group in this compound makes ¹⁹F NMR an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to strong NMR signals. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, which is influenced by the stereochemistry of the molecule.

In a chiral environment, the fluorine atoms of the CF₃ group can become diastereotopic, potentially leading to complex splitting patterns. More significantly, in the presence of a chiral solvating agent or a chiral derivatizing agent, the ¹⁹F NMR spectra of the two enantiomers, (S)- and (R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane, will differ. This is because the transient diastereomeric complexes formed between the enantiomers and the chiral auxiliary have distinct chemical environments, resulting in separate ¹⁹F signals for each enantiomer. This separation allows for the direct determination of enantiomeric excess (e.e.).

Table 1: Illustrative ¹⁹F NMR Data for Enantiomeric Discrimination

| Enantiomer | Chiral Additive | Solvent | Chemical Shift (δ) / ppm |

| (S)-enantiomer | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | CDCl₃ | -72.5 |

| (R)-enantiomer | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | CDCl₃ | -72.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Two-dimensional (2D) NMR techniques provide through-bond and through-space correlations, which are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the proton on the chiral carbon (C2) and the protons of the adjacent methyl and isopropyl groups, confirming the molecular backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly attached ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. For a chiral molecule, NOESY can help to establish the relative stereochemistry by observing through-space interactions between different parts of the molecule. For this compound, NOESY could reveal correlations between the CF₃ group and the protons of the isopropyl group, providing insights into the preferred conformations.

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Type of Information |

| COSY | H2 ↔ H3, H2 ↔ H4/H5 | Through-bond proton-proton coupling |

| HMQC/HSQC | H2 ↔ C2, H3 ↔ C3, H4/H5 ↔ C4/C5 | Direct one-bond proton-carbon connectivity |

| NOESY | H2 ↔ H4/H5, CF₃ ↔ H3 | Through-space proximity of nuclei |

Note: The data in this table is hypothetical and for illustrative purposes.

Chiral Chromatography (GC-HPLC) for Enantiomeric Purity Assessment

Chiral chromatography is the most widely used method for separating enantiomers and determining their purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte interact diastereomerically, leading to different retention times and thus, separation.

For a volatile compound like this compound, chiral GC is often the method of choice. Cyclodextrin-based CSPs are commonly used for the separation of halogenated hydrocarbons. The selection of the appropriate chiral column and chromatographic conditions (e.g., temperature program, carrier gas flow rate) is crucial for achieving baseline separation of the enantiomers. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess.

Table 3: Representative Chiral GC Method for Enantiomeric Purity

| Parameter | Value |

| Column | Cyclodextrin-based Chiral GC Column |

| Carrier Gas | Helium |

| Injection Temperature | 200 °C |

| Oven Program | 50 °C (2 min), then 5 °C/min to 150 °C |

| Retention Time (S)-enantiomer | 15.2 min |

| Retention Time (R)-enantiomer | 15.8 min |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. rug.nlmit.eduvoaconference.comacs.orgcas.czscience.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

VCD measures this difference in the infrared region, corresponding to vibrational transitions. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be considered a "vibrational fingerprint" of a molecule's chirality.

ECD measures the differential absorption in the ultraviolet-visible region, corresponding to electronic transitions.

To assign the absolute configuration, the experimental VCD and ECD spectra of the enantiomerically pure sample are compared with the theoretically predicted spectra for one of the enantiomers (e.g., the (S)-enantiomer). These theoretical spectra are typically calculated using quantum chemical methods, such as density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. acs.org

Mass Spectrometry Fragmentation Pathways and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral fragments or radicals. Common fragmentation pathways for bromoalkanes include the cleavage of the carbon-bromine bond and alpha-cleavage.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Comments |

| 204/206 | [C₅H₈BrF₃]⁺ | Molecular ion peak (M⁺) |

| 125 | [C₅H₈F₃]⁺ | Loss of Br radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The data in this table is hypothetical and for illustrative purposes.

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. rug.nlmit.edumuni.czmanchester.ac.ukmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its connectivity and absolute configuration. However, obtaining a single crystal of suitable quality for a small, potentially low-melting, halogenated alkane can be challenging. To date, no publically available X-ray crystal structure for this compound has been reported. If such a study were to be conducted, it would provide invaluable benchmark data for validating the results from other spectroscopic and chiroptical methods.

Computational and Theoretical Studies on S 2 Bromo 1,1,1 Trifluoro 3 Methyl Butane

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Theoretical calculations on related halogenated molecules have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide geometric parameters that are in good agreement with experimental data where available. For the title compound, key structural parameters of interest would be the C-Br, C-F, and C-C bond lengths, as well as the bond angles around the chiral center.

The electronic structure analysis would reveal details about the distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential. The presence of the electronegative trifluoromethyl group and the bromine atom is expected to significantly influence the electronic properties, creating a polarized molecule. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and stability of the molecule.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: These are hypothetical values based on typical DFT calculations for similar halogenated alkanes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.95 Å |

| Bond Length | C-C (chiral center) | 1.54 Å |

| Bond Length | C-F (average) | 1.35 Å |

| Bond Angle | Br-C-C | 110.5° |

| Bond Angle | F-C-F (average) | 107.8° |

| Dihedral Angle | H-C(chiral)-C(isopropyl)-H | Variable (see conformational analysis) |

Conformational Analysis and Energy Landscapes of Chiral Trifluorinated Butanes

The conformational landscape of this compound is expected to be complex due to the rotation around the C2-C3 bond. The analysis of butane's conformations reveals staggered (anti and gauche) and eclipsed forms, with the anti conformation being the most stable due to minimized steric hindrance. chemistrysteps.comvedantu.com For the title compound, the bulky trifluoromethyl and isopropyl groups, along with the bromine atom, will lead to significant steric and electronic interactions that dictate the preferred conformations.

Computational studies on similar molecules, such as 1,3-difluorinated alkanes, show that fluorine substitution can profoundly impact conformational profiles. chemistrysteps.com A detailed conformational analysis would involve rotating the C2-C3 bond and calculating the relative energies of the resulting conformers. This would generate a potential energy surface, identifying the global minimum and other low-energy conformers. The gauche and anti conformations, describing the relative positions of the bromine and isopropyl groups, would be of particular interest. chemistrysteps.com The gauche conformation of butane (B89635) is known to be chiral. vedantu.com

Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: These are illustrative values based on the conformational analysis of butane and related halogenated compounds.)

| Conformer (relative position of Br and isopropyl group) | Dihedral Angle (Br-C2-C3-H) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 (most stable) |

| Gauche (+) | 60° | 1.2 |

| Gauche (-) | -60° | 1.5 |

| Eclipsed (Br/H) | 120° | 4.5 |

| Eclipsed (Br/CH3) | 0° | 6.0 (least stable) |

Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as nucleophilic substitution or elimination reactions, reaction pathway modeling can identify the transition states and intermediates. This involves calculating the potential energy surface along the reaction coordinate.

Methods like DFT can be used to locate the transition state geometry and calculate the activation energy, providing insights into the reaction kinetics. For instance, in a nucleophilic substitution reaction, the model would show the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond, all while considering the stereochemical outcome (inversion or retention of configuration). The exploration of reaction pathways is crucial for understanding product selectivity and reaction rates. arxiv.org

Molecular Dynamics (MD) Simulations in Solvent Effects on Reactivity and Stereoselectivity

Molecular dynamics (MD) simulations can provide a detailed, atomistic view of the behavior of this compound in a solvent environment. easychair.orgeasychair.org The reactivity and stereoselectivity of chemical reactions can be significantly influenced by the solvent. orientjchem.org MD simulations can model the explicit interactions between the solute and solvent molecules, offering insights that are not captured by implicit solvent models.

By simulating the system over time, MD can reveal how solvent molecules arrange around the reactant and the transition state, and how this solvation affects the energy barrier of the reaction. For a chiral molecule like this compound, MD simulations are particularly useful for understanding how the solvent influences the stereochemical outcome of a reaction.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). acs.org For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure and assign the signals. acs.orgacs.org

Similarly, the vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to identify the characteristic vibrational modes of the molecule. This comparison between theoretical and experimental spectra serves as a powerful tool for structural elucidation and for validating the accuracy of the computational methods used.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: These are hypothetical values to illustrate the comparison between calculated and experimental data.)

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR Chemical Shift (C-Br) | 55 ppm | 58 ppm |

| ¹⁹F NMR Chemical Shift (CF₃) | -70 ppm | -72 ppm |

| IR Vibrational Frequency (C-F stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |

| IR Vibrational Frequency (C-Br stretch) | 650 cm⁻¹ | 658 cm⁻¹ |

Future Directions and Emerging Research Avenues for S 2 Bromo 1,1,1 Trifluoro 3 Methyl Butane

Development of Novel Catalytic Systems for Enantioselective Functionalization of the Bromo- and Trifluoromethyl Groups

The presence of two distinct functional groups at a chiral center, the bromo and trifluoromethyl moieties, offers a rich platform for the development of novel catalytic systems for enantioselective transformations. Future research will likely focus on the selective activation and functionalization of either the C-Br or a C-F bond, allowing for the synthesis of a diverse array of chiral molecules.

Enantioselective C-Br Bond Functionalization: The carbon-bromine bond is a versatile handle for various cross-coupling reactions. A key area of future research will be the development of catalytic systems that can enantioselectively substitute the bromine atom. This could involve transition-metal catalysis, particularly with nickel and palladium complexes, which have shown promise in the cross-coupling of alkyl halides. researchgate.netnih.govacs.org The challenge will lie in achieving high enantioselectivity while preserving the trifluoromethyl group. The development of novel chiral ligands will be crucial for controlling the stereochemical outcome of these reactions.

Enantioselective C-F Bond Functionalization: The activation and functionalization of the strong carbon-fluorine bonds of the trifluoromethyl group represent a significant challenge in organic chemistry. rsc.org However, recent advances in this area suggest that it is a promising field for future exploration. rsc.orgresearchgate.net Research could focus on developing catalytic systems, potentially based on transition metals or photoredox catalysis, that can selectively activate one C-F bond of the CF3 group for subsequent functionalization. rsc.org Achieving enantioselectivity in this process would be a major breakthrough, enabling the synthesis of novel chiral fluorinated compounds. acs.org

| Catalytic Approach | Target Bond | Potential Reaction Types | Key Challenges |

| Transition-Metal Catalysis (Ni, Pd) | C-Br | Cross-coupling (e.g., Suzuki, Negishi) | Maintaining enantiopurity, preventing side reactions at the CF3 group. |

| Photoredox Catalysis | C-Br / C-F | Radical-mediated substitutions and couplings | Controlling radical reactivity and stereoselectivity. |

| Frustrated Lewis Pair Chemistry | C-F | Hydrodefluorination, silyldefluorination | Catalyst design for selective C-F bond cleavage. |

Exploration of Photochemical and Electrochemical Transformations of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane

Photochemical and electrochemical methods offer alternative, often milder, approaches to chemical transformations compared to traditional thermal methods. The exploration of these techniques for the functionalization of this compound could lead to novel and efficient synthetic routes.

Photochemical Transformations: The C-Br bond is known to be susceptible to photolytic cleavage, which can generate a carbon-centered radical. acs.orgnih.gov Future research could explore the use of photoredox catalysis to initiate radical-mediated reactions from the bromo-compound. rsc.orgthieme-connect.dedigitellinc.com This could include atom transfer radical addition (ATRA) reactions, conjugate additions to electron-deficient alkenes, and intramolecular cyclizations. The chirality of the starting material could influence the stereochemical outcome of these radical reactions, a fascinating area for investigation. Furthermore, the photochemistry of related brominated fluoroalkenes has been studied, providing a basis for understanding the potential photochemical behavior of the title compound. nist.govnasa.gov

Electrochemical Transformations: Electrochemical methods provide a powerful tool for generating reactive intermediates under controlled conditions. The electrochemical reduction of the C-Br bond in this compound could generate a carbanion or a radical anion, which could then be trapped with various electrophiles. rsc.org This would allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Conversely, electrochemical oxidation could potentially lead to the formation of a carbocation, opening up another set of possible transformations. The development of electrochemical methods for the synthesis of fluorinated compounds is an active area of research and could be applied to this system. researchgate.netacs.orgnih.govrsc.org

| Method | Potential Intermediate | Subsequent Reactions | Advantages |

| Photoredox Catalysis | Carbon-centered radical | ATRA, conjugate addition, cyclization | Mild reaction conditions, high functional group tolerance. |

| Direct Photolysis (UV) | Carbon-centered radical and bromine radical | Radical coupling, hydrogen abstraction | Catalyst-free initiation. |

| Electrochemical Reduction | Carbanion or radical anion | Reaction with electrophiles | Precise control over redox potential, avoidance of harsh chemical reagents. |

| Electrochemical Oxidation | Carbocation | Nucleophilic substitution, elimination | Generation of highly reactive intermediates. |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, particularly for reactions that are difficult to control in batch mode. uc.ptresearchgate.net The integration of the synthesis and functionalization of this compound into flow chemistry methodologies presents a significant opportunity for future research and industrial application.

The synthesis of chiral pharmaceuticals and their intermediates is an area where flow chemistry has shown considerable promise. nih.govrsc.orgrsc.orgresearchgate.netacs.org Continuous flow processes can offer improved control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. For the synthesis of this compound, a continuous process could be developed, potentially starting from a prochiral precursor and employing a chiral catalyst in a packed-bed reactor. This would allow for the continuous production of the enantiomerically pure product.

Design of Advanced Spectroscopic Probes or Sensors based on its Structural Features

The unique electronic properties conferred by the trifluoromethyl group make it an excellent candidate for use in the design of advanced spectroscopic probes and sensors. wikipedia.org The high sensitivity of the 19F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy makes it a powerful tool for probing molecular interactions and environments. acs.orgnih.govrsc.orgnih.gov

Future research could focus on incorporating the (S)-2-bromo-1,1,1-trifluoro-3-methyl-butyl moiety into larger molecules designed to act as probes or sensors. The 19F NMR signal of the trifluoromethyl group would be sensitive to changes in the local environment, such as binding to a biological macromolecule or a metal ion. frontiersin.org This could be exploited to develop new diagnostic tools or to study biological processes.

Additionally, the trifluoromethyl group can influence the photophysical properties of a molecule. amanote.comresearchgate.net By attaching a fluorophore to the (S)-2-bromo-1,1,1-trifluoro-3-methyl-butyl scaffold, it may be possible to create fluorescent probes whose emission properties are modulated by their environment. The chirality of the scaffold could also be used to develop probes that can distinguish between chiral analytes.

| Spectroscopic Technique | Principle | Potential Application |

| 19F NMR Spectroscopy | The chemical shift of the 19F nucleus is highly sensitive to the local electronic environment. | Probing protein-ligand interactions, monitoring enzymatic reactions, in vivo imaging. |

| Fluorescence Spectroscopy | The trifluoromethyl group can modulate the fluorescence quantum yield and lifetime of a nearby fluorophore. | Sensing metal ions, detecting changes in pH or polarity, chiral recognition. |

| Vibrational Spectroscopy (IR, Raman) | The C-F stretching vibrations have characteristic frequencies that can be sensitive to molecular conformation and intermolecular interactions. | Studying protein folding, monitoring polymerization reactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.